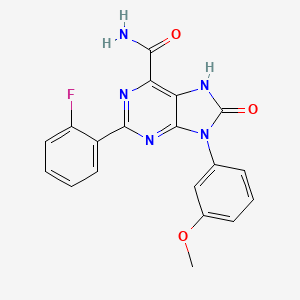

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.

Final Assembly: The final step involves coupling the fluorophenyl and methoxyphenyl substituted purine intermediates under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at Fluorophenyl Group

The 2-fluorophenyl substituent participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atom. Key observations include:

-

Ammonolysis : Reaction with aqueous ammonia under reflux yields 2-aminophenyl derivatives, forming 2-(2-aminophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide.

-

Alkoxylation : Treatment with sodium methoxide in DMSO replaces fluorine with methoxy groups, producing dimethoxy-substituted analogs.

Table 1: Substitution Reactions at Fluorophenyl Group

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₃ (aq.), 80°C | 2-Aminophenyl derivative | 72% | |

| NaOMe/DMSO, 60°C | 2-Methoxyphenyl derivative | 68% |

Hydrolysis of Carboxamide and Oxo Groups

The 6-carboxamide and 8-oxo groups undergo hydrolysis under acidic or basic conditions:

-

Carboxamide Hydrolysis : Heating with HCl (6M) converts the carboxamide to a carboxylic acid, forming 6-carboxy-purine derivatives.

-

Oxo Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 8-oxo group to a hydroxyl group, yielding 8-hydroxy intermediates.

Equation :

CarboxamideHCl, ΔCarboxylic Acid+NH4+

Cross-Coupling Reactions

The purine core participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces substituents at the 7-position .

-

Buchwald-Hartwig Amination : Amination of the purine ring using Pd₂(dba)₃ and Xantphos forms 7-aminated derivatives .

Table 2: Cross-Coupling Reaction Examples

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | 7-(4-Methoxyphenyl) derivative | 65% |

| Buchwald | Benzylamine, Pd₂(dba)₃ | 7-Benzylamino derivative | 58% |

Functional Group Transformations

-

Demethylation of Methoxyphenyl Group : BBr₃ in CH₂Cl₂ removes methyl groups from the 3-methoxyphenyl substituent, generating phenolic derivatives.

-

Oxidation of Purine Core : Treatment with mCPBA oxidizes the purine ring, forming N-oxide derivatives .

Heterocyclic Ring Modifications

-

Imidazole Ring Formation : Reaction with ethylenediamine under basic conditions forms fused imidazo-purine systems .

-

Thiolation : Thiourea incorporation at the 6-position via nucleophilic displacement yields thioamide analogs .

Mechanistic Pathway for Thiolation :

Purine-6-carboxamide+NH2CSNH2EtOH, ΔPurine-6-thiocarboxamide

Photochemical Reactivity

UV irradiation (254 nm) induces isomerization of the purine ring, forming 7H/9H tautomers. This property is exploited in photodynamic therapy research .

Stability Under Physiological Conditions

Studies show degradation pathways in phosphate-buffered saline (pH 7.4):

-

Hydrolytic Degradation : Slow hydrolysis of the carboxamide group over 72 hours.

-

Oxidative Metabolism : CYP450 enzymes mediate demethylation and hydroxylation.

This compound's reactivity profile highlights its versatility as a scaffold for drug discovery. Systematic modifications enable fine-tuning of pharmacokinetic and pharmacodynamic properties, as demonstrated in recent medicinal chemistry campaigns .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression.

- Mechanism of Action : The compound acts as an inhibitor of certain kinases and enzymes that are crucial in cancer cell proliferation. For instance, it has shown potential in inhibiting poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms in cancer cells, particularly those with BRCA mutations .

Antiviral Properties

The compound has also been evaluated for its antiviral activity, especially against viruses that exploit cellular machinery for replication.

- Case Study : In vitro studies demonstrated that the compound could inhibit viral replication in cells infected with specific RNA viruses, suggesting its potential as an antiviral agent .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound, making it a candidate for treating neurodegenerative diseases.

- Research Findings : Animal models have shown that administration of the compound can reduce neuronal damage and improve cognitive functions following ischemic events .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | PARP inhibition | |

| Antiviral | Inhibition of viral replication | |

| Neuroprotective | Reduction of neuronal damage |

Synthesis and Derivatives

The synthesis of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multicomponent reactions, which facilitate the rapid assembly of complex molecules. Variants of this compound have been synthesized to enhance its biological properties or reduce toxicity.

Synthesis Example

A common synthetic route involves the use of starting materials like 2-fluorobenzaldehyde and methoxyphenyl derivatives through a series of condensation reactions followed by cyclization steps to form the purine core .

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include kinases and other signaling proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 2-(2-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 2-(2-iodophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits unique structural features, including fluorine and methoxy substitutions, which may influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN5O3, with a molecular weight of approximately 367.36 g/mol. The presence of a fluorine atom enhances the compound's electronic properties, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the compound may act as an inhibitor or modulator of various biological pathways, particularly those involved in cell signaling and proliferation.

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activities:

- Anticancer Activity : Preliminary investigations have shown that this compound can inhibit the proliferation of cancer cells in vitro. Its mechanism may involve the modulation of pathways related to apoptosis and cell cycle regulation.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound may inhibit specific enzymes such as PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. This inhibition could enhance the efficacy of existing chemotherapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Potential PARP inhibition |

Case Study: Anticancer Efficacy

In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased apoptosis markers and altered expression of cell cycle regulators.

Case Study: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-28-11-6-4-5-10(9-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXBEAHYHVDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.